REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.P(Cl)(Cl)(Cl)=O.[CH:11]1[C:19]([Br:20])=[CH:18][N:17]2[C:13](=[N:14][CH:15]=[CH:16]2)[CH:12]=1.[OH-].[Na+].C([O-])(O)=O.[Na+]>>[CH:11]1[C:19]([Br:20])=[CH:18][N:17]2[C:13](=[N:14][CH:15]=[C:16]2[CH:4]=[O:5])[CH:12]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
21.3 mL
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Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.46 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C1=CC2=NC=CN2C=C1Br
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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This was stirred for 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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This was stirred at 100° C. for 5 hours and at room temperature for 16 hours
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Duration
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16 h
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Type
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CUSTOM
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Details
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resulting in the formation of a precipitate which
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Type
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FILTRATION
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Details
|
was collected by filtration
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=NC=C(N2C=C1Br)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |